Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride
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Overview
Description
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various therapeutic and industrial applications. Nitrogen mustards were initially developed for chemical warfare but have since found significant use in medical treatments, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride typically involves the reaction of 4-aminobenzylamine with beta-chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of various by-products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential use in biochemical assays.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties, which can interfere with DNA replication in cancer cells.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride involves its alkylating properties. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This action makes it effective in targeting rapidly dividing cells, such as cancer cells. The primary molecular targets are the guanine bases in DNA, where the compound forms inter-strand cross-links .
Comparison with Similar Compounds
Similar Compounds
- Methyl-bis(beta-chloroethyl)amine hydrochloride
- Tris(beta-chloroethyl)amine hydrochloride
- Melphalan
- Chlorambucil
Uniqueness
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is unique due to its specific structure, which allows for targeted alkylation of DNA. Compared to other nitrogen mustards, it may offer different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for specific medical and industrial applications .
Properties
CAS No. |
102395-97-1 |
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Molecular Formula |
C11H18Cl4N2 |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)aminomethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;;/h1-4H,5-9,14H2;2*1H |
InChI Key |
KGIIPJSNBLATAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)N.Cl.Cl |
Origin of Product |
United States |
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